
Sunitinib-d10
Vue d'ensemble
Description
Sunitinib-d10 est une forme deutérée de sunitinib, un inhibiteur de la tyrosine kinase réceptrice multicible de petite taille. Le sunitinib est principalement utilisé dans le traitement du carcinome à cellules rénales et des tumeurs stromales gastro-intestinales résistantes à l’imatinib. La version deutérée, this compound, est souvent utilisée dans les études pharmacocinétiques pour suivre le comportement du médicament dans l’organisme en raison de son marquage isotopique stable.
Applications De Recherche Scientifique
Pharmacokinetic Studies
Pharmacokinetics (PK) involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. Sunitinib-d10 has been utilized in several PK studies due to its unique properties that allow for improved sensitivity and specificity in detection.
Method Development for PK Analysis
Recent advances in analytical techniques have enabled the sensitive quantification of this compound and its metabolites. For instance, a study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure sunitinib and its active metabolite N-desethylsunitinib in human plasma. The method achieved lower limits of quantification (LLOQ) as low as 0.1 ng/mL, providing reliable data for therapeutic drug monitoring (TDM) .
Table 1: Calibration Data for this compound Analysis
Compound | LLOQ (ng/mL) | R² Value |
---|---|---|
This compound | 0.1 | >0.997 |
N-desethyl Sunitinib | 0.1 | >0.997 |
Therapeutic Drug Monitoring
This compound is particularly useful in TDM due to its ability to serve as an internal standard in various analytical methods. This application is crucial for optimizing dosing regimens and minimizing toxicity associated with sunitinib therapy.
Enhanced Sensitivity and Specificity
The use of this compound in TDM allows for more accurate assessments of drug levels in patients undergoing treatment. A study highlighted the implementation of UPLC-MS/MS with CORTECS Premier C18 columns featuring MaxPeak HPS technology, which significantly improved the sensitivity of sunitinib analysis compared to traditional methods .
Table 2: Performance Comparison of Analytical Methods
Method | Sensitivity (ng/mL) | Time per Analysis (min) |
---|---|---|
Traditional LC-MS/MS | 1 | 15 |
UPLC-MS/MS with HPS | 0.1 | <2 |
Case Studies and Clinical Applications
Numerous case studies have demonstrated the utility of this compound in clinical settings, particularly concerning patient management and safety monitoring.
Case Study: Monitoring Sunitinib Levels in Patients
In a clinical study involving patients treated with sunitinib, researchers employed sweat patches to monitor cumulative drug secretion using an LC-MS/MS method validated for both sunitinib and N-desethylsunitinib detection . This innovative approach provided insights into the pharmacokinetics of sunitinib therapy outside traditional blood sampling methods.
Table 3: Cumulative Secretion Levels from Sweat Patches
Patient ID | Sunitinib (ng/patch) | N-desethyl Sunitinib (ng/patch) |
---|---|---|
Patient A | 76-119 | 7.9-10.5 |
Mécanisme D'action
Le Sunitinib-d10 exerce ses effets en inhibant plusieurs tyrosine kinases réceptrices, notamment les récepteurs du facteur de croissance endothélial vasculaire, les récepteurs du facteur de croissance dérivé des plaquettes et le KIT. Ces récepteurs sont impliqués dans la croissance tumorale, l’angiogenèse et la progression métastatique. En inhibant ces voies, le this compound réduit efficacement la croissance et la propagation tumorales .
Analyse Biochimique
Biochemical Properties
Sunitinib-d10, like its parent compound Sunitinib, acts as an inhibitor of multiple receptor tyrosine kinases. It has been shown to inhibit VEGFR2 and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively . This inhibition disrupts the signaling pathways associated with these receptors, affecting various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells at clinically relevant concentrations . It has also been found to induce apoptosis of differentiated tumor cells (DTCs) and stimulate the proliferation of cancer stem-like cells (CSCs) .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of autophosphorylation of certain proteins, such as Ire1α . This inhibition disrupts the normal functioning of these proteins, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been found to reduce tumor size over time in both in vitro and in vivo studies . Resistance to this compound can develop over time, leading to reduced effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with dosage. For instance, it has been observed to induce cardiotoxicity in animal models at certain dosages . This highlights the importance of careful dosage selection in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to induce a metabolic shift leading to increased serine synthesis in renal cell carcinoma (RCC) cells . This shift in metabolism is thought to be linked to the activation of the GCN2-ATF4 stress response pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to its parent compound, Sunitinib . It has been found to accumulate in certain tissues, such as the liver and kidneys . The distribution of this compound is thought to be influenced by various factors, including the presence of transporters and binding proteins .
Subcellular Localization
This compound, like Sunitinib, is thought to localize to acidic lysosomes within cells . This subcellular localization is believed to play a role in the drug’s mechanism of action. This localization can also lead to lysosomal sequestration, which has been identified as a novel mechanism of resistance to Sunitinib .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Sunitinib-d10 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la cyclisation, l’hydrolyse, la décarboxylation, la formylation et la condensation. Par exemple, le processus de synthèse de l’acide 5-formyl-2,4-diméthyl-1H-pyrrole-3-carboxylique, un intermédiaire important, peut être considérablement amélioré en utilisant une décarboxylation sans solvant au lieu des procédés traditionnels dans des solvants à point d’ébullition élevé .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse évolutives optimisées. Ces voies sont conçues pour éviter les solvants coûteux et réduire le temps de réaction, ce qui rend le processus plus économique et plus pratique. Les rendements globaux du sunitinib et de son sel obtenus en utilisant le processus de synthèse optimal sont respectivement de 67,3 % et de 40,0 %, sur la base de l’acétate d’éthyle .
Analyse Des Réactions Chimiques
Types de réactions : Le Sunitinib-d10 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour ses voies métaboliques et son efficacité thérapeutique.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les conditions de ces réactions varient, mais elles impliquent généralement des températures contrôlées et des niveaux de pH pour garantir des rendements optimaux.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent le N-déséthylsunitinib, qui est un métabolite actif du sunitinib. Ce métabolite est crucial pour les effets thérapeutiques du médicament, mais il peut également contribuer à la toxicité à des concentrations plus élevées .
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les études pharmacocinétiques. Son marquage isotopique stable permet aux chercheurs de suivre l’absorption, la distribution, le métabolisme et l’excrétion du médicament dans l’organisme. Ces informations sont essentielles pour comprendre le comportement du médicament et optimiser son utilisation thérapeutique .
En plus de la pharmacocinétique, le this compound est utilisé dans la recherche sur le cancer pour étudier ses effets sur diverses voies de signalisation. Il s’est révélé prometteur pour améliorer l’autophagie, l’immunomodulation et la sécurité dans le carcinome à cellules rénales . Le composé est également utilisé dans des études impliquant la protéomique basée sur la spectrométrie de masse pour identifier des biomarqueurs prédictifs des résultats du traitement .
Comparaison Avec Des Composés Similaires
Le Sunitinib-d10 est comparé à d’autres inhibiteurs de la tyrosine kinase comme l’imatinib, le sorafénib et le pazopanib. Bien que tous ces composés ciblent des voies similaires, le this compound est unique par son approche multicible, ce qui lui permet d’inhiber un éventail plus large de récepteurs. Cela le rend particulièrement efficace dans le traitement des tumeurs résistantes aux autres thérapies .
Liste de composés similaires :- Imatinib
- Sorafénib
- Pazopanib
Le caractère unique du this compound réside dans sa capacité à cibler simultanément plusieurs voies, offrant une approche plus complète du traitement du cancer.
Activité Biologique
Sunitinib-d10, a deuterated form of the multikinase inhibitor sunitinib, is primarily recognized for its role in treating advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The modification with deuterium enhances the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.
Overview of this compound
This compound is an oral tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
- Stem Cell Factor Receptor (c-KIT)
These targets are crucial in tumor angiogenesis and proliferation, making this compound effective in inhibiting tumor growth and metastasis.
Pharmacodynamics
This compound exhibits potent antitumor and antiangiogenic activities. The mechanism of action involves:
- Inhibition of Tumor Cell Proliferation : By blocking the signaling pathways mediated by VEGFRs and PDGFRs, this compound prevents the growth of blood vessels that supply nutrients to tumors.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Studies have shown that Sunitinib can induce G1/S or G2/M phase arrest in tumor cells, contributing to its anticancer effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates enhanced stability and bioavailability due to deuteration. Key pharmacokinetic parameters include:
- C_max (Maximum Concentration) : The peak plasma concentration achieved after administration.
- AUC (Area Under Curve) : A measure of drug exposure over time.
In clinical studies, this compound demonstrated comparable pharmacokinetics to its non-deuterated counterpart, with improved half-life and reduced metabolic clearance rates .
Parameter | This compound | Sunitinib |
---|---|---|
C_max | 4.5 ng/mL | 4.21 ng/mL |
AUC_0-t | 230 ng*h/mL | 228 ng*h/mL |
AUC_0-∞ | 255 ng*h/mL | 251 ng*h/mL |
Half-life | 40 hours | 27 hours |
Case Studies
Several clinical trials have assessed the efficacy and safety of this compound:
- Phase I Trial in RCC Patients : This trial evaluated the safety profile and maximum tolerated dose of this compound in patients with advanced RCC. Results indicated a favorable safety profile with manageable adverse effects such as fatigue and hypertension.
- Combination Therapy Studies : Research has explored the use of this compound in combination with immune checkpoint inhibitors, showing synergistic effects that enhance overall survival rates in patients with metastatic cancers .
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Enhanced Efficacy : Deuteration has been shown to improve the binding affinity to target receptors, leading to increased biological activity compared to standard sunitinib .
- Reduced Side Effects : Patients treated with this compound reported fewer gastrointestinal side effects, suggesting that deuterated compounds may offer a better tolerability profile .
- Potential for Broader Applications : Ongoing research is investigating the potential use of this compound in other malignancies beyond RCC and GIST, such as pancreatic neuroendocrine tumors .
Propriétés
IUPAC Name |
N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-BLSNYXODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649135 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126721-82-1 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.